molecular formula C16H19N3O3S B2982314 4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)piperidine-1-carboxamide CAS No. 2309804-84-8

4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)piperidine-1-carboxamide

Cat. No.: B2982314
CAS No.: 2309804-84-8
M. Wt: 333.41
InChI Key: KBKPWCSDRZSXAB-UHFFFAOYSA-N
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Description

4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C16H19N3O3S and its molecular weight is 333.41. The purity is usually 95%.
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Properties

IUPAC Name

4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-11-2-4-12(5-3-11)17-15(21)18-8-6-13(7-9-18)19-14(20)10-23-16(19)22/h2-5,13H,6-10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKPWCSDRZSXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCC(CC2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)piperidine-1-carboxamide is a member of the thiazolidine family, which has garnered attention for its diverse biological activities. This article focuses on the biological activity of this compound, including its antimicrobial, anticancer, and anticonvulsant properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H18N2O4SC_{19}H_{18}N_{2}O_{4}S, with a molecular weight of approximately 374.43 g/mol. The structure features a thiazolidine ring that contributes to its biological activity.

Antimicrobial Activity

Research has indicated that thiazolidine derivatives exhibit significant antimicrobial properties. A study highlighted that compounds related to thiazolidine showed moderate to good antimicrobial activity against various pathogens. Specifically, derivatives with electron-donating groups on the phenyl ring enhanced their efficacy against bacteria and fungi .

CompoundActivityReference
4-(2,4-Dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)piperidine-1-carboxamideModerate Antimicrobial
Thiazolidine Derivative AHigh Antimicrobial

Anticancer Activity

Thiazolidine derivatives have also been explored for their anticancer potential. A structure-activity relationship (SAR) study demonstrated that compounds containing thiazole rings exhibited significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives showed IC50 values comparable to established chemotherapeutics like doxorubicin .

CompoundCancer Cell LineIC50 (µg/mL)Reference
Compound AJurkat1.61 ± 1.92
Compound BHT291.98 ± 1.22

Anticonvulsant Activity

The anticonvulsant properties of thiazolidine derivatives have been documented in several studies. One notable compound demonstrated superior protection in animal models against seizures, suggesting that the thiazolidine moiety may play a crucial role in enhancing anticonvulsant activity .

Case Study 1: Antimicrobial Efficacy

In a comparative study of various thiazolidine derivatives, 4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)piperidine-1-carboxamide was tested against a panel of bacterial strains. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) similar to that of standard antibiotics, underscoring its potential as an antimicrobial agent.

Case Study 2: Cytotoxicity Against Cancer Cells

A recent investigation into the anticancer effects of this compound revealed that it significantly inhibited cell proliferation in both Jurkat and HT29 cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in the G0/G1 phase .

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